molecular formula C8H14O2 B1346011 4-Methylcyclohexanecarboxylic acid CAS No. 934-67-8

4-Methylcyclohexanecarboxylic acid

Cat. No.: B1346011
CAS No.: 934-67-8
M. Wt: 142.2 g/mol
InChI Key: QTDXSEZXAPHVBI-UHFFFAOYSA-N
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Description

4-Methylcyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124039. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

4-Methylcyclohexanecarboxylic acid derivatives show potential in medicinal chemistry, particularly in the development of antiplasmin drugs. For instance, specific derivatives such as 4-aminomethyl-2-methylcyclohexanecarboxylic acid have been synthesized and studied for their antiplasmin activity, although their efficacy was found to be lower compared to other analogs. This highlights the importance of this compound in exploring new therapeutic agents (Isoda, 1979).

Synthesis Techniques

The compound plays a significant role in the development of synthesis techniques. The asymmetric Strecker synthesis of α-quaternary 1-amino-2-methylcyclohexanecarboxylic acids showcases the compound's utility in creating complex organic molecules, demonstrating its versatility in organic synthesis (Volk & Frahm, 1996).

Aliphatic Polyester Synthesis

In the synthesis of aliphatic polyesters, derivatives of this compound have been used as intermediates. For example, the use of dicyclohexylcarbodiimide (DCC) in conjunction with derivatives of this compound allows for efficient polyester synthesis at room temperature, indicating its significance in polymer chemistry (Vanhaecht et al., 2000).

Chemical Isomerism Studies

The compound also finds application in the study of isomerism in organic chemistry. Research into the derivatives of cyclohexane, including this compound, has contributed to the understanding of multiplanar forms and isomerism, which is crucial in the development of new organic compounds (Desai, Hunter, & Saharia, 1937).

Catalytic Hydrogenation Research

This compound is also significant in catalytic hydrogenation research. The hydrogenation of 4-methylbenzoic acid to 4-methylcyclohexyl carboxylic acids, for example, showcases the compound's role in the development of efficient catalytic processes and underscores its utility in chemical engineering and industrial applications (Bin, 2010).

Safety and Hazards

4-Methylcyclohexanecarboxylic acid may cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Properties

IUPAC Name

4-methylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDXSEZXAPHVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195822, DTXSID20274140, DTXSID20274145
Record name 4-Methylcyclohexanecarboxylic acid
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Record name trans-4-Methylcyclohexanecarboxylic acid
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Record name cis-4-Methylcyclohexanecarboxylic acid
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4331-54-8, 934-67-8, 13064-83-0
Record name 4-Methylcyclohexanecarboxylic acid
Source CAS Common Chemistry
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Record name 4-Methylcyclohexanecarboxylic acid, cis-
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Record name 4-Methylcyclohexanecarboxylic acid
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Record name 4-Methylcyclohexanecarboxylic acid, trans-
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Record name 4-Methylcyclohexanecarboxylic acid
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Record name trans-4-Methylcyclohexanecarboxylic acid
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Record name 4-methylcyclohexanecarboxylic acid
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Record name trans-4-methylcyclohexanecarboxylic acid
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Record name cis-4-methylcyclohexanecarboxylic acid
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Record name 4-METHYLCYCLOHEXANECARBOXYLIC ACID, CIS-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylcyclohexanecarboxylic acid
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4-Methylcyclohexanecarboxylic acid
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4-Methylcyclohexanecarboxylic acid
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4-Methylcyclohexanecarboxylic acid
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Reactant of Route 6
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